3-Bromo-2-(bromomethyl)-6-fluoropyridine
Overview
Description
3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-fluoropyridine typically involves the bromination of 2-(bromomethyl)-6-fluoropyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)-6-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-6-fluoropyridine derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted pyridines with various functional groups.
- Pyridine N-oxides.
- Reduced pyridine derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
- 3-Bromo-2-(bromomethyl)pyridine
- 2-(Bromomethyl)-6-fluoropyridine
- 3-Fluoro-2-(bromomethyl)pyridine
Comparison:
3-Bromo-2-(bromomethyl)-6-fluoropyridine: is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions.
3-Bromo-2-(bromomethyl)pyridine: lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-(Bromomethyl)-6-fluoropyridine: has only one bromine atom, reducing its versatility in multi-step synthesis.
3-Fluoro-2-(bromomethyl)pyridine: has a different substitution pattern, affecting its chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-fluoropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZJPMBBZRKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.